2,6-Dimethylphenol-d9 (Major)

Beschreibung

BenchChem offers high-quality 2,6-Dimethylphenol-d9 (Major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dimethylphenol-d9 (Major) including the price, delivery time, and more detailed information at info@benchchem.com.

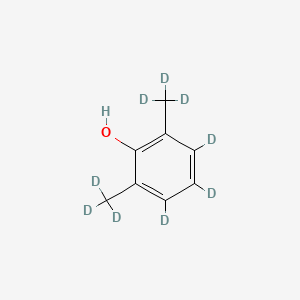

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i1D3,2D3,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXYKOUNUYWIHA-XVGWXEQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O)C([2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2,6-Dimethylphenol-d9: Chemical Properties, Structural Dynamics, and Analytical Applications

As analytical chemistry and drug development demand increasingly rigorous quantification, the use of stable isotope-labeled internal standards has become non-negotiable. 2,6-Dimethylphenol-d9 (CAS: 1021325-40-5) represents a critical tool in this domain. This whitepaper provides an in-depth technical analysis of its structural properties, its role in elucidating metabolic pathways, and its deployment as a self-validating internal standard in mass spectrometry.

Structural Integrity and Isotopic Properties

2,6-Dimethylphenol-d9 is the deuterated analog of 2,6-dimethylphenol (also known as 2,6-xylenol), a major industrial chemical intermediate used in the synthesis of high-performance polymers like poly(phenylene oxide) and pharmaceuticals such as mexiletine. In the -d9 variant, all nine carbon-bound protons (six on the two methyl groups and three on the aromatic ring) are replaced by deuterium atoms, yielding the molecular formula C₈HD₉O.

The substitution of hydrogen with the heavier deuterium isotope induces a predictable kinetic isotope effect and alters the molecule's vibrational frequencies. Because the C-D bond is stronger and heavier than the C-H bond, the stretching vibrations shift significantly. In 2,6-dimethylphenol-d9, C-D stretching vibrations appear at lower frequencies (2100–2300 cm⁻¹) compared to the C-H stretches (2800–3000 cm⁻¹) of the non-deuterated compound (1)[1].

Furthermore, high-resolution mass spectrometry (HRMS) easily differentiates the deuterated species due to a mass shift of approximately 9 Da, completely eliminating isotopic overlap with the natural M+1/M+2 isotopes of the native analyte (2)[2].

Table 1: Quantitative Comparison of 2,6-Dimethylphenol and its -d9 Isotope

| Physicochemical Property | 2,6-Dimethylphenol (Unlabeled) | 2,6-Dimethylphenol-d9 |

| CAS Number | 576-26-1 | 1021325-40-5 |

| Molecular Formula | C₈H₁₀O | C₈HD₉O |

| Molecular Weight | 122.16 g/mol | 131.22 g/mol |

| Exact Mass | 122.1644 Da | 131.1297 Da |

| Primary IR Stretch | 2800–3000 cm⁻¹ (C-H) | 2100–2300 cm⁻¹ (C-D) |

Metabolic Pathways and Toxicology

Understanding the degradation and toxicity of 2,6-dimethylphenol is vital for environmental monitoring and drug safety. 2,6-DMP undergoes distinct metabolic activation pathways depending on the biological system.

Mammalian Hepatotoxicity: In mammalian models, 2,6-DMP acts as an environmental toxicant. It undergoes NADPH-dependent metabolic activation to form an electrophilic o-quinone methide intermediate. This highly reactive species binds to sulfhydryl groups, depleting cellular glutathione (GSH) and forming cysteine adducts on hepatic proteins, which directly correlates with dose-dependent hepatotoxicity and elevated serum ALT/AST levels (3)[3].

Bacterial Bioremediation: Conversely, specific environmental bacteria such as Mycobacterium neoaurum B5-4 possess enzymatic machinery to degrade 2,6-DMP. The initial step is catalyzed by MpdAB , a two-component flavin-dependent monooxygenase system. MpdAB utilizes NADH and FAD to hydroxylate 2,6-DMP at the para-position, forming 2,6-dimethylhydroquinone (2,6-DMHQ), which subsequently undergoes aromatic ring cleavage to enter the TCA cycle (4)[4].

Metabolic activation and degradation pathways of 2,6-Dimethylphenol in mammalian and bacterial systems.

Analytical Applications: The Self-Validating Internal Standard

In quantitative GC-MS and LC-MS, raw signal intensity is highly susceptible to matrix effects, ion suppression, and variable extraction efficiencies. 2,6-Dimethylphenol-d9 acts as an ideal internal standard (IS) because its physical and chemical properties are nearly identical to the native analyte.

When spiked into a sample prior to processing, the -d9 standard establishes a self-validating system . Any loss of the target analyte during liquid-liquid extraction (LLE) or incomplete derivatization is perfectly mirrored by the internal standard. Consequently, the ratio of the analyte signal to the IS signal remains constant, ensuring absolute quantitative accuracy regardless of overall recovery rates.

GC-MS analytical workflow utilizing 2,6-Dimethylphenol-d9 as an internal standard for quantification.

Experimental Methodology: GC-MS Quantification Protocol

To accurately quantify 2,6-dimethylphenol in complex matrices, derivatization is often required. Phenols possess active hydroxyl (-OH) hydrogens that interact with the stationary phase of GC columns, causing peak tailing and signal loss. Silylation converts the -OH to a -O-TMS ether, dramatically increasing volatility, thermal stability, and peak sharpness (5)[5].

Step-by-Step Protocol:

-

Internal Standard Spiking:

-

Action: Aliquot 1.0 mL of the biological or environmental sample into a glass centrifuge tube. Spike with 50 µL of a 10 µg/mL 2,6-Dimethylphenol-d9 working solution.

-

Causality: Spiking at the very beginning ensures the IS undergoes the exact same matrix binding and extraction kinetics as the endogenous analyte.

-

-

Liquid-Liquid Extraction (LLE):

-

Action: Add 2.0 mL of dichloromethane (DCM). Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes to separate the phases.

-

Causality: The non-polar organic solvent partitions the phenolic compounds away from the polar aqueous matrix, isolating the analytes of interest.

-

-

Solvent Evaporation:

-

Action: Transfer the lower organic layer to a clean autosampler vial. Evaporate to complete dryness under a gentle stream of ultra-high-purity nitrogen at room temperature.

-

Causality: Removing the extraction solvent is necessary to prevent interference with the moisture-sensitive derivatization reagents.

-

-

Derivatization (Silylation):

-

Action: Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS, followed by 50 µL of anhydrous pyridine. Cap tightly and incubate at 60°C for 30 minutes.

-

Causality: BSTFA rapidly replaces the active phenolic proton with a trimethylsilyl (TMS) group. Pyridine acts as an acid scavenger and catalyst, driving the reaction to completion.

-

-

GC-MS Analysis:

-

Action: Inject 1 µL of the derivatized mixture into the GC-MS operating in Selected Ion Monitoring (SIM) mode. Monitor the specific molecular ions for the TMS-derivatized native 2,6-DMP and the TMS-derivatized 2,6-DMP-d9.

-

Causality: SIM mode maximizes detector dwell time on the specific masses of interest, vastly improving the signal-to-noise ratio and lowering the limit of detection (LOD).

-

References

-

Chemical Research in Toxicology. "In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol." ACS Publications.[Link]

-

Applied and Environmental Microbiology. "Characterization of the 2,6-Dimethylphenol Monooxygenase MpdAB and Evaluation of Its Potential in Vitamin E Precursor Synthesis." ASM Journals.[Link]

-

IntechOpen. "Derivatization Methods in GC and GC/MS." IntechOpen.[Link]

Sources

2,6-Dimethylphenol-d9: Comprehensive Guide on Physicochemical Characteristics, Stability, and Analytical Applications

Executive Overview

In the rigorous landscape of modern analytical chemistry and drug development, stable isotope-labeled internal standards (SIL-IS) are non-negotiable for absolute quantification. 2,6-Dimethylphenol-d9 (CAS: 1021325-40-5), a heavily deuterated analog of the industrial intermediate and structural motif 2,6-xylenol, serves as a critical tool for mass spectrometry (MS) and mechanistic kinetic studies[1],[2].

By substituting nine specific hydrogen atoms with deuterium on the aromatic ring and methyl groups—while preserving the labile phenolic proton (Formula: C₈HD₉O)—this compound prevents unpredictable isotopic scrambling in protic environments[1],[2]. This whitepaper dissects the physicochemical behavior, oxidative degradation kinetics, and field-proven handling protocols required to maintain the structural integrity of 2,6-Dimethylphenol-d9 in high-stakes research environments.

Structural & Physicochemical Profiling

The utility of 2,6-Dimethylphenol-d9 relies on its nearly identical macroscopic physical properties compared to its unlabeled counterpart, paired with a massive divergence in mass and vibrational frequencies[2]. The +9 Da mass shift is an intentional structural feature: it guarantees that the isotopic envelope of the unlabeled analyte (driven by natural ¹³C and ¹⁸O abundance) will never overlap with the internal standard, thereby eliminating quantitative cross-talk[2].

Comparative Physicochemical Data

Table 1: Quantitative comparison of 2,6-Dimethylphenol isotopologues.

| Property | 2,6-Dimethylphenol-d9 | Unlabeled 2,6-Dimethylphenol |

| CAS Number | 1021325-40-5[1] | 576-26-1[3] |

| Molecular Formula | C₈HD₉O[1] | C₈H₁₀O[4] |

| Molecular Weight | 131.22 g/mol [1] | 122.16 g/mol [4] |

| Exact Mass (HRMS) | 131.1297 Da[2] | 122.0732 Da[2] |

| Melting Point | 43.0 – 48.0 °C[3] | 43.0 – 48.0 °C[3] |

| Boiling Point | ~201 – 203 °C[4] | 201 – 203 °C[4] |

| Density | ~1.13 – 1.15 g/cm³*[4] | 1.13 – 1.15 g/cm³[4] |

| Vibrational Stretch (IR) | 2100 – 2300 cm⁻¹ (C-D)[2] | 2800 – 3000 cm⁻¹ (C-H)[2] |

| UV Absorption Max | 268 nm[5] | 268 nm[5] |

*Note: Macroscopic physical parameters of the deuterated isotopologue closely mirror the unlabeled compound due to negligible kinetic isotope effects on bulk intermolecular forces[2].

Stability Kinetics and Degradation Pathways

Despite its isotopic stability, the phenolic core of 2,6-Dimethylphenol-d9 remains highly susceptible to oxidative degradation[4]. The two electron-donating methyl groups ortho to the hydroxyl group increase the electron density of the aromatic ring, significantly lowering its oxidation potential.

Photochemical and Oxidative Vulnerability

In environmental or improperly stored laboratory conditions, 2,6-Dimethylphenol-d9 absorbs UV radiation peaking at 268 nm[5]. Upon exposure to reactive oxygen species (ROS), photochemically-produced hydroxyl radicals (•OH), or transition metals like Fe(III), the compound undergoes rapid hydrogen abstraction from the hydroxyl group[5],[6].

This abstraction generates a highly reactive 2,6-dimethylphenoxyl radical-d9 [6]. Because the ortho positions are sterically blocked by deuterated methyl groups, the radical delocalizes to the para position, forcing a C-C coupling dimerization. This pathway yields 3,3',5,5'-tetramethyl-4,4'-diphenoquinone-d16, a highly conjugated degradant that visibly turns the neat white powder into a yellow or brownish solid[4],[6].

Fig 1. Oxidative degradation pathway of 2,6-Dimethylphenol-d9 via radical intermediates.

Handling and Storage: Self-Validating Protocols

To arrest the degradation kinetics described above, handling protocols must aggressively exclude light, oxygen, and catalytic metals[4],[6]. The following protocol outlines the preparation of a primary stock solution with an embedded self-validation loop to guarantee isotopic and chemical purity.

Protocol 1: Preparation of 1.0 mg/mL Primary Stock Solution

Causality Rationale: 2,6-Dimethylphenol-d9 is a low-melting solid (43–48 °C)[3] and possesses a measurable vapor pressure (0.2 hPa at 20 °C)[4]. Prolonged exposure to ambient air during weighing not only risks oxidation but also sublimation, leading to inaccurate stock concentrations.

-

Equilibration: Remove the neat standard from -20 °C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

-

Rapid Gravimetric Transfer: Weigh exactly 10.0 mg of 2,6-Dimethylphenol-d9 into a pre-tared, actinic amber glass volumetric flask. Causality: Amber glass blocks the critical 268 nm UV absorption band, preventing photo-induced radical initiation[5].

-

Dissolution: Immediately dissolve in 10.0 mL of LC-MS grade Methanol (degassed).

-

Inert Purging: Gently purge the headspace of the flask with high-purity Argon gas for 15 seconds before sealing. Causality: Argon is heavier than air and effectively displaces molecular oxygen, stalling the formation of phenoxyl radicals[4],[6].

-

Self-Validation QA/QC Loop: Extract a 10 µL aliquot, dilute to 1 mL, and measure the UV-Vis absorbance at 268 nm against a methanol blank.

-

Validation Criteria: If the spectrum reveals a secondary absorption peak near 420 nm (indicative of diphenoquinone formation), the batch has suffered oxidative degradation and must be rejected . If only the sharp 268 nm peak is present, proceed to step 6.

-

-

Aliquoting: Divide into 0.5 mL single-use aliquots in PTFE-lined screw-cap amber vials and store at -20 °C.

Analytical Integration: LC-MS/MS Workflow

In pharmacokinetic and environmental assays, 2,6-Dimethylphenol-d9 is utilized as an internal standard to correct for matrix effects, extraction recovery losses, and ionization suppression[2].

Protocol 2: Matrix Spiking and Extraction

-

Spiking: Spike 20 µL of a 100 ng/mL 2,6-Dimethylphenol-d9 working solution into 200 µL of the biological or environmental sample matrix.

-

Extraction: Perform Liquid-Liquid Extraction (LLE) using a non-polar solvent (e.g., Hexane:Ethyl Acetate 80:20). Causality: The relatively high XLogP3 (~2.0) of dimethylphenol ensures excellent partitioning into the organic phase, leaving polar matrix interferents behind[4].

-

Evaporation & Reconstitution: Evaporate the organic layer under a gentle stream of nitrogen at 30 °C. Reconstitute in 100 µL of initial mobile phase.

-

LC-MS/MS Analysis: Inject onto a C18 column. Monitor the transition for the unlabeled analyte alongside the IS transition (e.g., m/z 131.1 → m/z 113.1 for the d9-isotopologue in negative ESI mode).

-

Self-Validation QA/QC Loop: Inject a pure solvent blank immediately following the highest calibration standard.

-

Validation Criteria: If the carryover in the m/z 131.1 channel exceeds 0.1% of the Lower Limit of Quantification (LLOQ), the autosampler needle wash protocol is failing (likely due to the compound's lipophilicity) and must be recalibrated with a stronger organic wash (e.g., 50:50 Methanol:Isopropanol) before batch analysis can proceed.

-

Fig 2. LC-MS/MS analytical workflow utilizing 2,6-Dimethylphenol-d9 as an internal standard.

Conclusion

2,6-Dimethylphenol-d9 is a highly specialized isotopic tool that requires rigorous environmental control to maintain its analytical validity. By understanding its specific vulnerability to UV-induced radical formation and transition-metal catalyzed oxidation, researchers can implement the self-validating protocols detailed above. This ensures that the +9 Da mass shift provides flawless quantitative accuracy in complex LC-MS/MS applications without the risk of degradation-induced signal loss.

References

-

Enhanced degradation of 2,6-dimethylphenol by photocatalytic systems using TiO2 assisted with H2O2 and Fe(III) - Taylor & Francis, Taylor & Francis Online,[Link]

Sources

- 1. 2,6-Dimethylphenol-d9 (Major) | LGC Standards [lgcstandards.com]

- 2. 2,6-Dimethylphenol-d9 (Major) | 1021325-40-5 | Benchchem [benchchem.com]

- 3. 2,6-Dimethylphenol | 576-26-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. tandfonline.com [tandfonline.com]

A Researcher's Guide to Commercial Sourcing of 2,6-Dimethylphenol-d9 for High-Integrity Quantitative Analysis

This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of 2,6-Dimethylphenol-d9, focusing on its critical role as an internal standard, the paramount importance of purity, and a survey of commercial suppliers for research applications.

The Indispensable Role of 2,6-Dimethylphenol-d9 in Modern Bioanalysis

2,6-Dimethylphenol is a significant industrial chemical and a structural motif found in various molecules of pharmaceutical interest. Its deuterated analog, 2,6-Dimethylphenol-d9, where nine hydrogen atoms have been replaced by their heavy, stable isotope deuterium, is a powerful tool in analytical chemistry. Its primary application is as an internal standard (IS) for quantitative analysis by mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

The "gold standard" in quantitative mass spectrometry relies on stable isotope-labeled (SIL) internal standards like 2,6-Dimethylphenol-d9.[2][3] Because its chemical and physical properties are nearly identical to the non-labeled analyte, it co-elutes during chromatography and experiences the same behavior during sample extraction, handling, and ionization.[3][4] This co-behavior allows it to perfectly compensate for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, ensuring highly accurate and precise quantification of the target analyte.[5][6][7]

Supplier Landscape for Research-Grade 2,6-Dimethylphenol-d9

Procuring high-quality 2,6-Dimethylphenol-d9 is the foundational step for any robust analytical method. Below is a comparative table of commercial suppliers offering this compound for research purposes. Researchers are strongly advised to request a lot-specific Certificate of Analysis (CoA) prior to purchase to confirm that the purity specifications meet their experimental requirements.

| Supplier | Distributor(s) | Catalog Number | CAS Number | Available Pack Sizes |

| Toronto Research Chemicals (TRC) | LGC Standards | TRC-D465857 | 1021325-40-5 | 25 mg, 250 mg |

| Benchchem | B587977 | 1021325-40-5 | Inquire | |

| Santa Cruz Biotechnology, Inc. | sc-226343 | 1021325-40-5 | Inquire | |

| C/D/N Isotopes Inc. | Inquire | 1021325-40-5 | Inquire |

Note: Availability and product specifications are subject to change. Always verify details with the supplier.

The Twin Pillars of Purity: A Critical Consideration

When sourcing a deuterated internal standard, two distinct purity metrics must be rigorously evaluated: Chemical Purity and Isotopic Purity . Neglecting either can severely compromise data integrity.

Chemical Purity

This refers to the absence of any other chemical compounds besides 2,6-Dimethylphenol-d9 and its other isotopic forms (isotopologues).[2] Impurities can introduce interfering peaks, suppress the analyte or IS signal, or degrade over time. For a reliable internal standard, the chemical purity should be greater than 99% .[2][6]

Isotopic Purity & Enrichment

Isotopic purity, or isotopic enrichment, quantifies the extent of deuterium incorporation.[2] It is crucial for two reasons:

-

Signal Integrity: A high degree of deuteration ensures a significant mass shift from the analyte, preventing spectral overlap.

-

Preventing "Cross-Talk": The most critical isotopic impurity is the presence of the unlabeled analyte (d0) within the deuterated standard material.[2] This d0 impurity will contribute to the analyte's signal, causing a positive bias that artificially inflates the calculated concentration. This issue is most pronounced at the lower limit of quantitation (LLOQ).[2]

For most bioanalytical applications, the isotopic enrichment should be ≥98% .[4][6]

| Purity Type | Recommended Level | Rationale |

| Chemical Purity | >99% | Minimizes the risk of interference from other contaminating compounds.[2] |

| Isotopic Enrichment | ≥98% | Ensures clear mass separation from the analyte and minimizes the contribution of the unlabeled (d0) species to the analyte signal.[4][6] |

Below is a logical workflow for selecting a suitable commercial supplier.

Caption: Supplier Selection and Qualification Workflow.

Self-Validating Protocol: Incoming Quality Control of 2,6-Dimethylphenol-d9

Trust in a supplier's CoA is essential, but verification is paramount. A new lot of internal standard should be considered a critical reagent that requires incoming quality control. This protocol provides a self-validating system to confirm the absence of significant d0 impurity.

Objective: To verify the isotopic purity of a new lot of 2,6-Dimethylphenol-d9 and quantify its contribution to the unlabeled analyte signal ("cross-talk").[2]

Methodology:

-

Solution Preparation:

-

IS Stock Solution: Accurately prepare a stock solution of 2,6-Dimethylphenol-d9 in a suitable organic solvent (e.g., methanol or acetonitrile) at a high concentration (e.g., 1 mg/mL).

-

IS Working Solution: Prepare a dilution of the IS Stock Solution to the final concentration that will be used in the analytical method.

-

"Zero Sample": Prepare a blank matrix sample (e.g., plasma from an untreated subject) and spike it only with the IS Working Solution.[2]

-

LLOQ Sample: Prepare a blank matrix sample spiked with the non-deuterated analyte at the target LLOQ concentration. Do not add the internal standard to this sample.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and selective Multiple Reaction Monitoring (MRM) method for both the analyte (d0) and the internal standard (d9).

-

Inject the "Zero Sample" and analyze for the analyte's MRM transition.

-

Inject the LLOQ Sample and analyze for the analyte's MRM transition.

-

-

Data Analysis and Acceptance Criteria:

-

Measure the peak area of the analyte (d0) signal in the "Zero Sample" (Area_crosstalk).

-

Measure the peak area of the analyte in the LLOQ Sample (Area_LLOQ).

-

Calculate the cross-talk contribution:

-

% Contribution = (Area_crosstalk / Area_LLOQ) * 100

-

-

Acceptance Criterion: The contribution of the internal standard to the analyte signal in the "Zero Sample" should be less than 20% of the analyte response at the LLOQ. This ensures that any d0 impurity does not unduly influence the accuracy of the lowest measured concentration.

-

This workflow demonstrates the integration of the internal standard into a typical bioanalytical sample preparation process, such as protein precipitation.

Caption: Quantitative Bioanalysis Workflow Using an Internal Standard.

Conclusion

Deuterated internal standards like 2,6-Dimethylphenol-d9 are indispensable for achieving the highest levels of accuracy and precision in quantitative mass spectrometry.[1] Their ability to mimic the target analyte throughout the analytical process provides unparalleled correction for experimental variability, which is critical for decision-making in research and regulated drug development. The selection of a commercial supplier should not be based on cost alone but on a rigorous evaluation of chemical and isotopic purity, as verified by the supplier's Certificate of Analysis and confirmed by in-house quality control protocols. By adhering to these principles, researchers can ensure the integrity of their data and have the utmost confidence in their analytical results.

References

-

Toronto Research Chemicals (TRC) products - Bio-Connect. (n.d.). Retrieved March 10, 2026, from [Link]

-

Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC. (2012, January 11). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

-

Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - ResearchGate. (2012, January 11). Retrieved March 10, 2026, from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Retrieved March 10, 2026, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved March 10, 2026, from [Link]

-

[Reader Insights] The Selection of Internal Standards in the Absence of Isotopes - WelchLab. (2025, January 23). Retrieved March 10, 2026, from [Link]

-

Does internal standard have tohave purity known? - Chromatography Forum. (2011, March 23). Retrieved March 10, 2026, from [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Retrieved March 10, 2026, from [Link]

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved March 10, 2026, from [Link]

-

USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. (n.d.). LGC Standards. Retrieved March 10, 2026, from [Link]

-

2,6-Dimethylphenol | CASRN 576-26-1 | DTXSID9024063 | IRIS | US EPA, ORD. (n.d.). US EPA. Retrieved March 10, 2026, from [Link]

-

Toronto Research Chemicals (TRC) products - Bio-Connect. (n.d.). Retrieved March 10, 2026, from [Link]

-

Deuterated internal standards and bioanalysis by AptoChem. (n.d.). Retrieved March 10, 2026, from [Link]

-

Toronto Research Chemical - Chemie Brunschwig. (n.d.). Retrieved March 10, 2026, from [Link]

-

Toronto Research Chemicals (TRC) - Genetika Science. (n.d.). Retrieved March 10, 2026, from [Link]

-

The Value of Deuterated Internal Standards - KCAS Bio. (2017, August 30). Retrieved March 10, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. texilajournal.com [texilajournal.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

2,6-Dimethylphenol-d9 material safety data sheet (MSDS) information

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) of 2,6-Dimethylphenol-d9

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical properties and associated hazards of all reagents is paramount. This guide provides a detailed examination of the material safety data for 2,6-Dimethylphenol-d9, a deuterated analog of 2,6-Dimethylphenol. Due to the limited availability of a specific safety data sheet for the deuterated compound, this guide leverages the extensive data available for its non-deuterated counterpart, 2,6-Dimethylphenol (CAS: 576-26-1), as the toxicological and safety profiles are expected to be nearly identical.

Section 1: Chemical Identification

2,6-Dimethylphenol-d9 is a stable, isotopically labeled form of 2,6-Dimethylphenol where nine hydrogen atoms have been replaced by deuterium. This labeling is often utilized in metabolic studies and as an internal standard in mass spectrometry-based analyses.

| Identifier | 2,6-Dimethylphenol-d9 | 2,6-Dimethylphenol |

| Synonyms | 2,6-Xylenol-d9, 1-Hydroxy-2,6-dimethylbenzene-d9 | 2,6-Xylenol, vic.-m-Xylenol[1] |

| CAS Number | 1021325-40-5[2] | 576-26-1[1][3][4][5] |

| Molecular Formula | C₈HD₉O[2] | C₈H₁₀O[4][6][7] |

| Molecular Weight | 131.22 g/mol [2][8] | 122.17 g/mol [5][9] |

| Chemical Structure | Deuterated analog of 2,6-Dimethylphenol | (CH₃)₂C₆H₃OH[1][4] |

Section 2: Hazard Identification and GHS Classification

2,6-Dimethylphenol is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to handle this compound with appropriate precautions.

GHS Pictograms:

Hazard Statements:

-

H301 + H311: Toxic if swallowed or in contact with skin.[1][5]

-

H335: May cause respiratory irritation.[1]

-

H411: Toxic to aquatic life with long lasting effects.[3][5][10]

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3][11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][10][11]

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/or shower.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5][10]

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[3][5]

Section 3: Toxicological Profile

The toxicity of 2,6-Dimethylphenol underscores the necessity for stringent safety measures. It is highly toxic through ingestion and skin absorption and is corrosive to tissues.[9]

Acute Toxicity:

-

Oral LD50 (Rat): 296 mg/kg.[5]

-

Dermal LD50 (Rabbit): 1,000 mg/kg.[5]

-

Dermal LD50 (Rat): 2325 mg/kg.[12]

Health Effects:

-

Inhalation: Inhalation may lead to irritation of the respiratory system, coughing, wheezing, and in severe cases, chemical pneumonitis and pulmonary edema.[9][13]

-

Skin Contact: Causes severe skin burns and irritation.[3][5] The compound can be absorbed through the skin, leading to systemic toxicity.[13]

-

Eye Contact: Causes serious eye damage.[11]

-

Ingestion: Toxic if swallowed, potentially causing corrosion of mucous membranes, stomach pain, and central nervous system depression.[3][9]

-

Chronic Exposure: Prolonged or repeated exposure may result in damage to the liver and kidneys.[9][13]

Section 4: First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

-

General Advice: Immediately remove any clothing soiled by the product.[5] First-aiders should protect themselves.[11]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][14]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower for at least 15 minutes. Call a physician immediately.[11][14]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[3][11]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[3][14] Seek medical advice immediately and show the safety data sheet.

Section 5: Fire and Explosion Hazards

While not highly flammable, 2,6-Dimethylphenol is a combustible solid.

-

Flash Point: 86 °C (186.8 °F) - closed cup.[1]

-

Autoignition Temperature: 598.89 °C (1110 °F).[4]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10]

-

Specific Hazards: When heated to decomposition, it emits acrid smoke and toxic fumes of carbon monoxide and carbon dioxide.[9] Vapors are heavier than air and may spread along floors, and intense heating can form explosive mixtures with air.[11]

Section 6: Accidental Release Measures

In the event of a spill, the following procedures should be followed to minimize exposure and environmental contamination.

-

Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[10]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[10]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel the material into a suitable, closed container for disposal.[10]

Section 7: Handling and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

-

Precautions for Safe Handling: Handle in a well-ventilated place.[3] Wear suitable protective clothing.[3] Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[3][10]

-

Conditions for Safe Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][11] Store locked up.[3][5]

Section 8: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary means of minimizing exposure.

-

Engineering Controls: Ensure adequate ventilation. Handle in accordance with good industrial hygiene and safety practices. An eyewash facility and a safety shower should be available.[3][6]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[3][10]

-

Skin Protection: Handle with gloves. Wear impervious clothing to prevent skin contact.[3][11]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[14]

-

Section 9: Physical and Chemical Properties

| Property | Value |

| Appearance | White crystalline solid[6] |

| Odor | Sweet, tar-like[6] |

| Melting Point | 43-45 °C (lit.)[4] |

| Boiling Point | 203 °C (lit.)[4] |

| Solubility in Water | 10 g/L (20 °C)[6] |

| Vapor Pressure | 0.1 mbar @ 20 °C[6] |

Section 10: Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[10]

-

Possibility of Hazardous Reactions: No dangerous reactions are known.[5]

-

Incompatible Materials: Incompatible with bases, acid chlorides, acid anhydrides, and oxidizing agents. It also corrodes steel, brass, copper, and copper alloys.[9]

-

Hazardous Decomposition Products: No dangerous decomposition products are known under normal conditions of use.[5]

Section 11: Experimental Protocols

Protocol 1: Safe Handling and Weighing of 2,6-Dimethylphenol-d9

-

Preparation: Don all required PPE (lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves). Ensure the chemical fume hood is operational.

-

Weighing: Conduct all weighing and handling of the solid material within a chemical fume hood to prevent inhalation of dust. Use a dedicated spatula and weighing paper.

-

Dispensing: If transferring to a reaction vessel, do so within the fume hood.

-

Cleaning: Clean any residual dust from the balance and surrounding area with a damp cloth, ensuring the cloth is disposed of as hazardous waste.

-

Post-Handling: Wash hands thoroughly after handling the material, even if gloves were worn.

Protocol 2: Spill Cleanup Procedure

-

Evacuation and Ventilation: Evacuate the immediate area of the spill. Ensure the area is well-ventilated.

-

Containment: If the spill is small, cover it with a dry absorbent material such as sand or vermiculite.

-

Collection: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.

-

Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

-

Reporting: Report the spill to the appropriate safety officer.

Section 12: Visualizations

Hazard Communication Flowchart

Caption: Hazard communication workflow for 2,6-Dimethylphenol-d9.

Safe Handling Workflow

Caption: Step-by-step workflow for the safe handling of 2,6-Dimethylphenol-d9.

References

-

2,6-Dimethylphenol - Hazardous Agents - Haz-Map. [Link]

-

TOXICOLOGICAL EVALUATIONS - BG RCI. [Link]

-

Safety data sheet - 2,6-Dimethylphenol - CPAChem. [Link]

-

Chemical Properties of Phenol, 2,6-dimethyl- (CAS 576-26-1) - Cheméo. [Link]

-

Material Safety Data Sheet - 2,6-Dimethylphenol, PA - Cole-Parmer. [Link]

-

Phenol, 2,6-dimethyl- - NIST WebBook. [Link]

Sources

- 1. 2,6-二甲基苯酚 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,6-Dimethylphenol-d9 (Major) | LGC Standards [lgcstandards.com]

- 3. echemi.com [echemi.com]

- 4. 2,6-Dimethylphenol 99 576-26-1 [sigmaaldrich.com]

- 5. cpachem.com [cpachem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. bgrci.de [bgrci.de]

- 13. 2,6-Dimethylphenol - Hazardous Agents | Haz-Map [haz-map.com]

- 14. fishersci.com [fishersci.com]

Solvation Thermodynamics and Experimental Handling of 2,6-Dimethylphenol-d9 in Organic Solvents: A Technical Whitepaper

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Content Focus: Physicochemical profiling, thermodynamic solvation mechanisms, and self-validating experimental protocols.

Executive Summary

In advanced analytical chemistry and drug metabolism studies, isotopically labeled internal standards are non-negotiable for ensuring the precision of quantitative mass spectrometry (LC-MS/GC-MS) and nuclear magnetic resonance (qNMR) workflows. 2,6-Dimethylphenol-d9 (CAS: 1021325-40-5) is the fully deuterated analog (excluding the hydroxyl proton) of the widely utilized chemical intermediate 2,6-dimethylphenol.

As an application scientist, I frequently observe that the successful integration of deuterated standards relies entirely on mastering their solubility profiles. While 2,6-dimethylphenol-d9 shares the macroscopic solubility traits of its unlabeled counterpart, its handling requires a rigorous understanding of solvation thermodynamics to prevent concentration gradients, incomplete dissolution, or solvent-induced degradation during standard preparation. This whitepaper systematically deconstructs the solubility behavior of 2,6-dimethylphenol-d9 in organic solvents and provides field-proven, self-validating protocols for its laboratory handling.

Physicochemical Profiling & Isotopic Solvation Dynamics

To predict the solubility of 2,6-dimethylphenol-d9 (Molecular Formula:

Under standard conditions, 2,6-dimethylphenol-d9 is a crystalline solid with a melting point of approximately 45–48 °C[1][2]. The steric hindrance provided by the two ortho-methyl groups severely restricts the accessibility of the hydroxyl (-OH) group to water molecules. Consequently, its aqueous solubility is exceptionally low, plateauing at approximately 1.5 g/L at room temperature[1][3].

Conversely, this high degree of lipophilicity makes the compound highly soluble in a broad spectrum of organic solvents[1][2].

The Isotope Effect on Solubility

A common question in analytical method development is whether the substitution of nine protium atoms with deuterium alters the compound's solubility. Thermodynamically, the macroscopic solubility of deuterated isotopologues in organic solvents is virtually identical to their non-deuterated counterparts[4][5]. The primary differences lie in the zero-point energy of the C-D bonds and a slight increase in bulk density. Therefore, the choice of organic solvent is dictated by the chemical properties of the base molecule, though the isotopic mass difference (131.22 g/mol vs. 122.16 g/mol ) must be strictly accounted for during gravimetric calculations to maintain molar accuracy.

Solubility Matrix in Organic Solvents

The table below summarizes the solubility profile of 2,6-dimethylphenol-d9 across various solvent classes, detailing the primary intermolecular forces driving dissolution.

| Solvent Class | Representative Solvents | Solubility Profile | Primary Solvation Mechanism |

| Alcohols | Methanol, Ethanol | Highly Soluble | Strong H-bond donor/acceptor interactions with the solvent's hydroxyl group[1][6]. |

| Halogenated | Dichloromethane (DCM), Chloroform | Highly Soluble | London dispersion forces and dipole-induced dipole interactions with the lipophilic ring[1][7]. |

| Ethers | Diethyl Ether | Highly Soluble | The phenolic -OH acts as a strong H-bond donor to the ether oxygen[1][2]. |

| Polar Aprotic | Acetone, DMSO | Highly Soluble | Strong dipole interactions; highly favorable for qNMR standard preparation[6]. |

| Aqueous | Water, Aqueous Buffers | Slightly Soluble | Limited to ~1.5 g/L due to steric shielding of the -OH group by ortho-methyls[1][3]. |

Thermodynamic Principles of Dissolution

Understanding why a solvent works is just as critical as knowing which solvent to use. The dissolution of solid 2,6-dimethylphenol-d9 is governed by the Gibbs free energy of solvation (

Because the compound is a solid at room temperature, the initial step of dissolution requires an input of energy to overcome the crystal lattice energy[1][2]. When introduced to an organic solvent like dichloromethane or ethanol, the solvent molecules must form a cavity (an endothermic process) to accommodate the solute.

The subsequent interaction between the solvent and 2,6-dimethylphenol-d9 is highly exothermic. In protic solvents (e.g., ethanol), the phenolic hydroxyl group forms robust hydrogen bonds. In non-polar or halogenated solvents (e.g., chloroform), the highly lipophilic, deuterated aromatic ring and methyl groups stabilize the system via London dispersion forces[1][8]. Because the exothermic stabilization vastly outweighs the endothermic lattice disruption, the compound dissolves rapidly and completely. Furthermore, applying gentle heat or kinetic energy (e.g., sonication) increases the rate of lattice disruption, enhancing the speed of dissolution[1][3].

Thermodynamic pathway of 2,6-Dimethylphenol-d9 solvation in organic solvents.

Experimental Protocols: Self-Validating Standard Preparation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflows, the preparation of isotopic standards must be treated as a self-validating system. The following protocol outlines the preparation of a 10.0 mg/mL quantitative standard in Dichloromethane (DCM) , utilizing specific causality-driven steps to prevent systemic error.

Step-by-Step Methodology

Step 1: Gravimetric Measurement (The Anchor Point)

-

Action: Using a calibrated micro-analytical balance, weigh exactly 100.0 mg of 2,6-dimethylphenol-d9 into a clean, static-free glass weighing boat.

-

Causality: Static electricity can cause the fine crystalline powder to disperse. Glass is preferred over plastic to prevent static cling and potential adsorption of the lipophilic compound.

Step 2: Primary Solvation

-

Action: Transfer the solid quantitatively to a 10 mL Class A volumetric flask. Add approximately 7 mL of HPLC-grade DCM.

-

Causality: Adding only 70-80% of the final volume allows adequate space for fluid dynamics during agitation without risking solvent expansion over the graduation mark.

Step 3: Ultrasonic Agitation

-

Action: Seal the flask and place it in an ultrasonic bath at 25 °C for 5 minutes.

-

Causality: While 2,6-dimethylphenol-d9 is highly soluble in DCM[1][7], sonication provides localized cavitation energy to rapidly overcome the crystal lattice energy. We strictly maintain the temperature at 25 °C because excessive heating would cause the highly volatile DCM (boiling point ~39 °C) to expand or evaporate, ruining the volumetric accuracy.

Step 4: Volumetric Equilibration

-

Action: Remove the flask, allow it to equilibrate to exactly room temperature (20-25 °C), and carefully top off to the 10 mL graduation mark with DCM using a Pasteur pipette. Invert 5 times to mix.

Step 5: Syringe Filtration (System Validation)

-

Action: Draw the solution into a glass syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into amber glass HPLC vials.

-

Causality: PTFE is strictly chosen because it is chemically inert to aggressive halogenated solvents like DCM. Furthermore, PTFE exhibits low non-specific binding for phenolic compounds, ensuring that the concentration of the standard remains exactly 10.0 mg/mL. The amber vial protects the compound from potential photo-oxidation[1].

Step 6: Gravimetric Verification (Self-Validation)

-

Action: Weigh the final filled vial, dispense exactly 1.00 mL into a secondary tared vial, and weigh again.

-

Causality: By calculating the density of the dispensed solution and comparing it to the theoretical density of DCM, you create a self-validating loop that confirms no solvent was lost to evaporation during the sonication or filtration steps.

Self-validating experimental workflow for quantitative standard preparation.

References

-

Solubility of 2,6-Dimethylphenol | Solubility of Things | 1

-

TOXICOLOGICAL EVALUATIONS - 2,6-Dimethylphenol | BG RCI |6

-

2,6-Dimethylphenol (CAS 576-26-1): Properties, Uses & Safety | Sinocure Chemical Group | 2

-

2,6-Dimethylphenol CAS#: 576-26-1 | ChemicalBook | 7

-

Solvolysis in Light and Heavy Water: VI. The Role of Initial State Structure | Canadian Journal of Chemistry (cdnsciencepub.com) | 4

-

Thermodynamic calculations on the compatibility of refractory metals in a tritium environment | OSTI.gov |5

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. osti.gov [osti.gov]

- 6. bgrci.de [bgrci.de]

- 7. 2,6-Dimethylphenol CAS#: 576-26-1 [m.chemicalbook.com]

- 8. 2,6-Dimethylphenol CAS#: 576-26-1 [m.chemicalbook.com]

Preserving Isotopic Fidelity: A Comprehensive Guide to the Storage and Handling of Deuterated Standards

Executive Summary

In my tenure as a Senior Application Scientist developing high-throughput liquid chromatography-mass spectrometry (LC-MS/MS) and Hydrogen-Deuterium Exchange (HDX-MS) assays, I frequently encounter quantitative failures rooted not in instrument malfunction, but in the silent degradation of Stable Isotope-Labeled Internal Standards (SIL-IS). Deuterated standards are the bedrock of quantitative omics and pharmacokinetic studies. However, their isotopic fidelity is highly vulnerable to environmental factors.

This whitepaper elucidates the physicochemical causality behind deuterium instability and provides field-proven, self-validating protocols for their storage, handling, and quality control.

Mechanisms of Isotopic Instability

To establish robust handling protocols, we must first understand the thermodynamic and kinetic vulnerabilities of deuterated compounds.

-

Hydrogen-Deuterium (H/D) Back-Exchange: Deuterium atoms located on heteroatoms (e.g., -OH, -NH, -SH) or on α-carbons adjacent to carbonyl groups are highly labile. When exposed to protic solvents (e.g., water, methanol, ethanol) or atmospheric moisture, these deuterium atoms rapidly exchange with hydrogen . This back-exchange reduces the mass of the standard, leading to inaccurate quantification and overlapping isotopic envelopes with the endogenous analyte.

-

Thermal and Photolytic Degradation: Like their unlabeled counterparts, deuterated molecules undergo chemical degradation. UV exposure can cleave bonds in photochemically active compounds, while elevated temperatures accelerate both chemical breakdown and H/D exchange kinetics .

-

Condensation-Induced Contamination: Opening a cold vial before it has equilibrated to room temperature introduces atmospheric condensation. This microscopic introduction of water acts as a protic catalyst for H/D exchange, silently degrading the stock solution over time .

Logical pathways of deuterated standard degradation and their environmental catalysts.

Storage Guidelines: The Causality of Preservation

The overarching goal of SIL-IS storage is to arrest the processes that lead to degradation. The parameters below are not merely suggestions; they are strict requirements for assay reproducibility.

Table 1: Recommended Storage Conditions for Deuterated Standards

| Parameter | Recommended Condition | Mechanistic Rationale |

| Solvent (Long-Term) | Aprotic (e.g., Acetonitrile, DMSO) | Prevents H/D back-exchange by eliminating available protons in the matrix. |

| Solvent (Working) | Assay-dependent (Protic acceptable) | Must be prepared fresh; acceptable only for short-term use before immediate analysis. |

| Temperature | -20°C to -80°C | Decelerates thermodynamic degradation and exchange kinetics . |

| Container | Amber glass, PTFE-lined caps | Prevents photolysis and blocks atmospheric moisture ingress. |

| Headspace | Argon or Nitrogen blanket | Displaces oxygen (prevents oxidation) and water vapor prior to sealing. |

Experimental Protocols: Handling and Preparation

To ensure a self-validating system, the handling of deuterated standards must follow strict procedural logic. The following protocols are designed to eliminate the introduction of hidden variables.

Protocol 1: Preparation of Deuterated Stock Solutions

Objective: Create a high-concentration primary stock while preventing moisture contamination.

-

Equilibration (Critical Step): Remove the sealed vial of the neat deuterated standard from the -80°C freezer. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30–60 minutes.

-

Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the standard, initiating irreversible H/D exchange.

-

-

Weighing: Rapidly weigh the required mass using a microbalance in a low-humidity environment.

-

Dissolution: Dissolve the standard in a high-purity, anhydrous aprotic solvent (e.g., LC-MS grade Acetonitrile) to achieve the target concentration (e.g., 1 mg/mL).

-

Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50–100 µL) in amber glass vials with PTFE-lined screw caps.

-

Causality: Aliquoting prevents multiple freeze-thaw cycles, which thermally degrade the compound and repeatedly expose the bulk stock to moisture .

-

-

Inert Blanketing: Gently overlay the headspace of each vial with a stream of dry Nitrogen or Argon gas before sealing.

-

Storage: Immediately transfer the aliquots to a -80°C freezer.

Step-by-step workflow for preparing deuterated stock solutions to prevent H/D exchange.

Protocol 2: Preparation of Working Solutions for LC-MS/MS

Objective: Dilute the stock to a working concentration for sample spiking.

-

Retrieve a single-use aliquot from the freezer and equilibrate to room temperature.

-

Dilute the stock with the appropriate assay solvent (often a mixture of water/methanol/acetonitrile) to the desired working concentration (e.g., 100 ng/mL).

-

Self-Validation Check: Spike the working solution into a blank matrix and inject it into the LC-MS/MS system. Monitor the Multiple Reaction Monitoring (MRM) transitions for both the deuterated standard and the unlabeled native analyte.

-

Causality: The presence of a peak in the unlabeled analyte channel indicates either poor initial isotopic purity or that H/D back-exchange has occurred during storage/preparation.

-

-

Discard any remaining working solution at the end of the day. Do not re-freeze working solutions prepared in protic solvents.

Quality Control & Stability Assessment

A rigorous analytical laboratory does not assume standard stability; it proves it. The isotopic purity of a SIL-IS must be continuously monitored to ensure data integrity .

Protocol 3: Isotopic Purity and Stability Assessment

-

Baseline Establishment (T0): Upon preparing a new batch of SIL-IS stock, inject a neat dilution into the LC-MS/MS. Calculate the ratio of the unlabeled (M) peak area to the labeled (M+X) peak area. High-quality standards typically exhibit <0.5% unlabeled contribution.

-

Longitudinal Monitoring: At predefined intervals (e.g., monthly), or when utilizing a new aliquot, repeat the injection under identical chromatographic conditions.

-

Data Interpretation: If the unlabeled (M) peak area increases relative to the labeled peak over time, H/D back-exchange or degradation is occurring. If the ratio exceeds the predefined acceptance criteria (e.g., >5% contribution to the native channel), the stock must be discarded.

-

Matrix Effect Normalization: When spiked into biological samples, ensure the SIL-IS co-elutes exactly with the native analyte. Deuterium labeling can sometimes cause slight chromatographic shifts (the "isotope effect") compared to 13C or 15N labels. Verify that this shift does not push the SIL-IS out of the matrix suppression zone of the native analyte, which would invalidate its utility as an internal standard .

Conclusion

The integrity of quantitative mass spectrometry relies entirely on the assumption that the internal standard behaves identically to the analyte while remaining isotopically distinct. By understanding the thermodynamic and kinetic drivers of deuterium exchange and degradation, scientists can implement rigorous, self-validating protocols. Proper equilibration, strict use of aprotic solvents for storage, single-use aliquoting, and continuous isotopic purity monitoring are not merely recommendations—they are mandatory practices for defensible analytical science.

References

-

Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Simple Platform for Automating Decoupled LC–MS Analysis of Hydrogen/Deuterium Exchange Samples. Journal of the American Society for Mass Spectrometry (ACS Publications). Available at:[Link]

-

Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit. LIPID MAPS. Available at:[Link]

Topic: Applications of 2,6-Dimethylphenol-d9 in Environmental Analysis

An In-depth Technical Guide

Abstract

In the rigorous field of environmental analysis, achieving accurate and precise quantification of trace-level contaminants is paramount. The chemical complexity of environmental matrices—such as water, soil, and sediment—introduces significant analytical challenges, including analyte loss during sample preparation and signal suppression or enhancement in the detector. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard for overcoming these obstacles, and the selection of an appropriate internal standard is the linchpin of this technique. This technical guide provides an in-depth exploration of 2,6-Dimethylphenol-d9, a deuterated analog of the common industrial pollutant 2,6-dimethylphenol. We will delve into the core principles that make it an exemplary internal standard, detail its application in established environmental testing protocols such as U.S. EPA Methods, and provide a comprehensive, field-proven workflow for its use in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

The Foundational Principle: Isotope Dilution for Analytical Certainty

The core challenge in quantitative environmental analysis is accounting for variability. Analyte can be lost at any stage: incomplete extraction from the sample matrix, degradation, adsorption to container walls, or inconsistent injection volumes. Furthermore, co-extracting matrix components can interfere with the analyte's ionization in a mass spectrometer's source, a phenomenon known as the "matrix effect," leading to inaccurate results.[1]

The use of a stable, isotopically labeled internal standard, such as 2,6-Dimethylphenol-d9, is the most robust solution to this problem.[1][2] Deuterated standards are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[2] This subtle change in mass is key.

Why Deuterated Standards Excel:

-

Near-Identical Physicochemical Properties: 2,6-Dimethylphenol-d9 behaves almost identically to its non-deuterated (native) counterpart, 2,6-dimethylphenol, throughout the entire analytical process.[3][4] It has the same solubility, extraction efficiency, and chromatographic retention time.

-

Correction for Analyte Loss: By adding a precise amount of the deuterated standard to the sample at the very beginning of the workflow, it acts as a perfect mimic for the native analyte.[2] Any analyte lost during extraction, cleanup, or concentration steps will be mirrored by a proportional loss of the deuterated standard.

-

Mitigation of Matrix Effects: Since the deuterated standard co-elutes with the native analyte from the gas chromatograph, it experiences the exact same ion suppression or enhancement effects within the mass spectrometer's ion source.[5]

Because the quantification is based on the ratio of the native analyte's signal to the known concentration of the deuterated standard's signal, these variations are effectively canceled out, leading to highly accurate and precise measurements.[2]

Logical Framework for Isotope Dilution

Caption: General workflow for isotope dilution analysis.

2,6-Dimethylphenol-d9: An Ideal Internal Standard

2,6-Dimethylphenol (also known as 2,6-xylenol) is an industrial chemical used to produce polymers like poly(phenylene oxide) and as an intermediate in various syntheses.[6][7] Its presence in industrial wastewater and other environmental compartments makes it a compound of monitoring interest.[8] 2,6-Dimethylphenol-d9 serves as the ideal internal standard for the quantification of its native analog and can also be used as a surrogate standard for other phenolic compounds in environmental methods.

Table 1: Physicochemical Properties of 2,6-Dimethylphenol and its Deuterated Analog

| Property | 2,6-Dimethylphenol | 2,6-Dimethylphenol-d9 | Rationale for Use as Standard |

| CAS Number | 576-26-1[9] | 1021325-40-5[4][10] | Unique identifiers for tracking and regulation. |

| Molecular Formula | C₈H₁₀O[9] | C₈HD₉O[10] | Deuteration adds mass without significantly altering structure. |

| Molecular Weight | 122.16 g/mol [11] | 131.22 g/mol [10] | Mass difference allows for distinct detection by mass spectrometry. |

| Boiling Point | ~203-204 °C[6][11] | N/A (Assumed very similar to native) | Ensures similar behavior during GC analysis. |

| Melting Point | ~43-45 °C[6] | N/A (Assumed very similar to native) | Defines physical state at room temperature. |

| Water Solubility | Slightly soluble (~1.5-8 g/L)[6][12] | N/A (Assumed very similar to native) | Identical solubility ensures parallel extraction efficiency from aqueous samples. |

The primary application of 2,6-Dimethylphenol-d9 is within the framework of U.S. Environmental Protection Agency (EPA) methods for analyzing semi-volatile organic compounds in environmental samples, such as EPA Method 625 and 8270.[13][14][15] These methods rely on GC-MS and the internal standard technique to provide reliable, quantitative data for regulatory compliance and environmental assessment.[14][16]

Experimental Protocol: Quantification of Phenols in Water by GC-MS

This section provides a detailed, step-by-step methodology for the analysis of 2,6-dimethylphenol in a wastewater sample, employing 2,6-Dimethylphenol-d9 as an internal standard. This protocol is adapted from the principles outlined in EPA Methods 625 and 8270.[14][15][16]

Materials and Reagents

-

Reagents: Dichloromethane (DCM, pesticide grade), Acetone (pesticide grade), Methanol (HPLC grade), Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours), 6N Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

-

Standards: 2,6-Dimethylphenol analytical standard, 2,6-Dimethylphenol-d9 internal standard solution (e.g., 1000 µg/mL in methanol).

-

Apparatus: 1-L amber glass bottles with Teflon-lined caps, 1-L separatory funnels, concentration apparatus (Kuderna-Danish or automated evaporator), GC-MS system with autosampler.

Sample Preparation and Extraction (Liquid-Liquid Extraction)

This protocol is a self-validating system; the internal standard is carried through every step alongside the target analyte, automatically correcting for variations in the procedure.

-

Sample Collection: Collect approximately 1 liter of water sample in an amber glass bottle. If residual chlorine is present, dechlorinate by adding ~80 mg of sodium thiosulfate.

-

Internal Standard Spiking: Add a precise volume of the 2,6-Dimethylphenol-d9 stock solution to the 1-L sample. For example, spiking with 100 µL of a 1000 µg/mL standard will yield a concentration of 100 µg/L in the sample. This step is critical and must be done before any extraction begins.

-

Acidic Extraction:

-

Transfer the spiked sample to a 1-L separatory funnel.

-

Check the pH with litmus paper. Adjust to pH < 2 by adding 6N HCl dropwise.[14][16] This protonates the phenolic compounds, making them more soluble in the organic solvent.

-

Add 60 mL of DCM to the funnel, cap, and shake vigorously for 1-2 minutes, venting frequently to release pressure.

-

Allow the layers to separate. Drain the lower organic layer (DCM) into a collection flask.

-

Repeat the extraction two more times with fresh 60-mL aliquots of DCM, combining all extracts.

-

-

Drying the Extract: Pass the combined DCM extract through a drying column containing anhydrous sodium sulfate to remove residual water.

-

Concentration: Concentrate the dried extract to a final volume of 1.0 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.[15] The final extract is now ready for GC-MS analysis.

Experimental Workflow Diagram

Caption: Step-by-step workflow for sample extraction.

GC-MS Instrumental Analysis

-

System: Gas chromatograph with a mass selective detector (GC-MS).

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (or equivalent).

-

Injection: 1 µL, splitless mode.

-

Oven Program: Initial temp 40°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

MS Mode: Electron Ionization (EI) at 70 eV. Scan mode for initial identification, Selected Ion Monitoring (SIM) for quantification.

-

SIM Ions:

-

2,6-Dimethylphenol: Quantitation ion m/z 122, Qualifier ions m/z 107, 77.

-

2,6-Dimethylphenol-d9: Quantitation ion m/z 131.

-

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/L) containing known concentrations of native 2,6-dimethylphenol.

-

Spike Calibrators: Spike each calibration standard with the same fixed concentration of 2,6-Dimethylphenol-d9 as was added to the samples (e.g., 100 µg/L).

-

Generate Calibration Curve: Analyze the standards by GC-MS. Plot the response ratio (Peak Area of Analyte / Peak Area of Internal Standard) against the concentration of the analyte. The resulting curve is used to calculate the concentration of the analyte in the unknown samples.

Data Presentation and Performance

The use of 2,6-Dimethylphenol-d9 ensures high-quality, reproducible data. Method performance is typically evaluated by analyzing Laboratory Control Samples (LCS) and calculating the percent recovery.

Table 2: Example Performance Data for 2,6-Dimethylphenol Analysis

| Parameter | Result | Acceptance Criteria | Rationale |

| Calibration Curve (R²) | > 0.995 | ≥ 0.99 | Demonstrates a linear relationship between concentration and response ratio. |

| LCS Recovery | 92% | 70 - 130% | A known concentration of analyte is spiked into clean water and processed to validate the method's accuracy. |

| Method Blank | Not Detected | < Method Detection Limit | A sample of clean water is processed to ensure no contamination from lab procedures. |

| Retention Time Shift | Co-elution | ± 0.05 min | The deuterated standard should elute at nearly the same time as the native analyte, confirming their similar chromatographic behavior. |

Conclusion

2,6-Dimethylphenol-d9 is a powerful and indispensable tool in modern environmental analysis. Its role as a deuterated internal standard provides the foundation for the Isotope Dilution Mass Spectrometry technique, which delivers unparalleled accuracy and precision in the quantification of 2,6-dimethylphenol and other phenolic compounds in complex environmental matrices. By perfectly mimicking the target analyte through every stage of sample preparation and analysis, it effectively negates the most common sources of analytical error. The detailed protocols and principles outlined in this guide demonstrate a robust, self-validating system that ensures data of the highest integrity, meeting the rigorous demands of researchers, scientists, and regulatory bodies.

References

-

Spex Internal Standards for US EPA Methods 625, 8270 and CLP Series. (n.d.). Cole-Parmer. Retrieved March 12, 2024, from [Link]

-

Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS. (n.d.). U.S. Environmental Protection Agency. Retrieved March 12, 2024, from [Link]

-

Behary, R., & Anderson, P. D. (2020). Quantification of persistent organic pollutants in dietary supplements using stir bar sorptive extraction coupled with GC-MS/MS and isotope dilution mass spectrometry. PubMed. Retrieved March 12, 2024, from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved March 12, 2024, from [Link]

-

Method 1624, Revision C. Volatile Organic Compounds by Isotope Dilution GCMS. (n.d.). U.S. Environmental Protection Agency. Retrieved March 12, 2024, from [Link]

-

Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved March 12, 2024, from [Link]

-

Wang, C., et al. (n.d.). Determination of phenolic compounds in estuary water and sediment by solid-phase isotope dansylation coupled with liquid chromatography-high resolution mass spectrometry. Analytical Methods (RSC Publishing). Retrieved March 12, 2024, from [Link]

-

Owen, L. J., et al. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved March 12, 2024, from [Link]

-

Behary, R. (2021). Quantification of Persistent Organic Pollutants in Various Matrices Using Stir Bar Sorptive Extraction and Isotope Dilution Mass. Duquesne Scholarship Collection. Retrieved March 12, 2024, from [Link]

-

Stable Isotope Dilution Analysis of Organic Pollutants Using LC-MS/MS (QqQ) and Isotope Pattern Deconvolution. (2010, November 25). Technology Networks. Retrieved March 12, 2024, from [Link]

-

Method 625: Base/Neutrals and Acids. (n.d.). U.S. Environmental Protection Agency. Retrieved March 12, 2024, from [Link]

-

Chlorinated and Non-Chlorinated Phenols in Water. (2017, July 10). British Columbia Ministry of Environment. Retrieved March 12, 2024, from [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved March 12, 2024, from [Link]

-

If the EPA method 625 uses Internal standard for Calibration curves can i use the external standard method instead? (2017, September 6). ResearchGate. Retrieved March 12, 2024, from [Link]

-

2,6-Dimethylphenol. (n.d.). Solubility of Things. Retrieved March 12, 2024, from [Link]

-

Method 625.1: Base/Neutrals and Acids by GC/MS. (2016, December 1). U.S. Environmental Protection Agency. Retrieved March 12, 2024, from [Link]

-

2,6-Dimethylphenol (FDB008878). (2010, April 8). FooDB. Retrieved March 12, 2024, from [Link]

-

ANALYTICAL METHODS - Toxicological Profile for Phenol. (n.d.). NCBI Bookshelf. Retrieved March 12, 2024, from [Link]

-

Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). U.S. Environmental Protection Agency. Retrieved March 12, 2024, from [Link]

-

Standardized and unified methods for determining phenols in natural and drinking waters and main trends of their development. (2025, August 7). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Reaction for obtaining 2,6-dimethylphenol from phenol and methanol. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

-

Chemical Properties of Phenol, 2,6-dimethyl- (CAS 576-26-1). (n.d.). Cheméo. Retrieved March 12, 2024, from [Link]

- Synthetic technology of 2,6-dimethylphenol. (n.d.). Google Patents.

-

2,6-Dimethylphenol. (n.d.). U.S. Environmental Protection Agency, IRIS. Retrieved March 12, 2024, from [Link]

-

Phenol, 2,6-dimethyl-. (n.d.). NIST WebBook. Retrieved March 12, 2024, from [Link]

-

Electrochemical sensitive detection of 2, 6-dimethylphenol in petrochemical wastewater based on ferroporphyrin modified glassy c. (2022, June 6). International Journal of Electrochemical Science. Retrieved March 12, 2024, from [Link]

-

Ensure a Healthier World from the Ground Up - GC/MS solutions for environmental and food testing. (2017, April 6). Agilent. Retrieved March 12, 2024, from [Link]

-

ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved March 12, 2024, from [Link]

Sources

- 1. technologynetworks.com [technologynetworks.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. 2,6-Dimethylphenol-d9 (Major) | 1021325-40-5 | Benchchem [benchchem.com]

- 5. texilajournal.com [texilajournal.com]

- 6. 2,6-Dimethylphenol CAS#: 576-26-1 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. electrochemsci.org [electrochemsci.org]

- 9. Phenol, 2,6-dimethyl- [webbook.nist.gov]

- 10. 2,6-Dimethylphenol-d9 (Major) | LGC Standards [lgcstandards.com]

- 11. 2,6-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. coleparmer.com [coleparmer.com]

- 14. epa.gov [epa.gov]

- 15. unitedchem.com [unitedchem.com]

- 16. epa.gov [epa.gov]

The Indispensable Role of 2,6-Dimethylphenol-d9 in Modern Metabolic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Analyte—Achieving Quantitative Certainty

In the landscape of metabolic research, the pursuit of accurate, reproducible, and reliable data is paramount. Whether delineating the metabolic fate of a novel drug candidate, quantifying environmental contaminants in biological systems, or elucidating complex biochemical pathways, the integrity of our results hinges on the robustness of our analytical methods. This guide moves beyond theoretical concepts to provide a field-proven perspective on the application of 2,6-Dimethylphenol-d9 (2,6-DMP-d9), a critical tool in mass spectrometry-based analysis. We will explore not just the "how" but the fundamental "why" behind its use, focusing on its role as a gold-standard internal standard and its application in tracing metabolic transformations.

Chapter 1: The Foundation—Why Deuterated Standards are the Gold Standard

In quantitative mass spectrometry, an internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for analytical variability.[1][2] While structural analogs can be used, stable isotope-labeled (SIL) compounds, particularly deuterated ones, represent the pinnacle of analytical excellence.[1][3]

The Principle of Co-elution and Identical Behavior: Deuterated standards like 2,6-DMP-d9 are chemically and physically almost identical to their non-deuterated, or "light," counterparts.[4][5] This means they exhibit the same behavior during every stage of the analytical process:

-

Sample Extraction: They have virtually identical recovery rates during protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatography: They co-elute with the target analyte in both gas chromatography (GC) and liquid chromatography (HPLC/UPLC).[3][4]

-

Ionization: They experience the same degree of ion enhancement or suppression in the mass spectrometer source (the "matrix effect").[1][5]

This near-perfect chemical mimicry allows the deuterated IS to robustly compensate for sample-to-sample variations, ensuring that the final calculated concentration of the analyte is highly accurate and precise.[1][3] The only significant difference is their mass, which allows the mass spectrometer to distinguish between the analyte and the internal standard.[4]

Chapter 2: Core Application—2,6-Dimethylphenol-d9 as an Internal Standard

The non-deuterated parent compound, 2,6-Dimethylphenol (2,6-DMP), is a significant industrial chemical used in the synthesis of polymers like poly(phenylene oxide) (PPO).[4][6] It is also an environmental pollutant found in industrial wastewater and a known metabolite of certain drugs, such as mexiletine.[7][8] Its presence in biological and environmental samples necessitates precise quantification, a task for which 2,6-DMP-d9 is ideally suited.

Quantitative Bioanalysis via LC-MS/MS

The most common application of 2,6-DMP-d9 is as an internal standard for the quantification of 2,6-DMP using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The workflow ensures that any loss of the target analyte during sample processing is mirrored by a proportional loss of the internal standard, leading to a consistent analyte/IS peak area ratio and, consequently, accurate quantification.

Below is a general workflow for this type of analysis.

Analogous Application: Insights from Propofol Metabolism

While 2,6-DMP is not a therapeutic agent, its structural analog, the anesthetic propofol (2,6-diisopropylphenol), provides a powerful case study in metabolic research.[9][10] The analytical methods developed for propofol are directly translatable to 2,6-DMP. In clinical and forensic toxicology, deuterated propofol (e.g., propofol-d17) is routinely used as the internal standard to accurately quantify propofol and its metabolites in plasma and urine.[11][12] This ensures the reliability of pharmacokinetic studies, which are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][9]

Chapter 3: Advanced Applications in Metabolic Pathway Elucidation

Beyond its role as a passive quantification tool, the deuterium label on 2,6-DMP-d9 can be actively traced to illuminate metabolic pathways.

Tracing the Metabolic Fate of 2,6-DMP